molecular formula C9H12 B14396817 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene CAS No. 89454-82-0

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene

Cat. No.: B14396817
CAS No.: 89454-82-0
M. Wt: 120.19 g/mol
InChI Key: RMVABVXSKJMWNH-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. This compound features a cyclopentene ring with ethenyl, methyl, and methylidene substituents. Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a single double bond.

    1-Methylcyclopentene: A cyclopentene derivative with a methyl substituent.

    1,3-Butadiene: A diene that can undergo similar cyclization reactions.

Uniqueness

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is unique due to its combination of ethenyl, methyl, and methylidene substituents on the cyclopentene ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkenes.

Properties

CAS No.

89454-82-0

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1-ethenyl-4-methyl-5-methylidenecyclopentene

InChI

InChI=1S/C9H12/c1-4-9-6-5-7(2)8(9)3/h4,6-7H,1,3,5H2,2H3

InChI Key

RMVABVXSKJMWNH-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C1=C)C=C

Origin of Product

United States

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